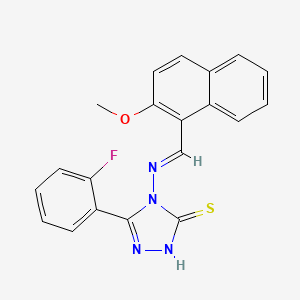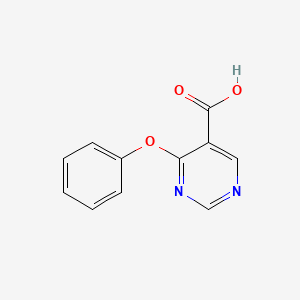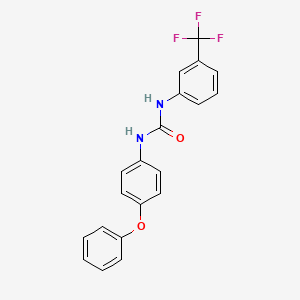
3-(2-Fluorophenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorophenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione: FMTT , is a heterocyclic compound with a complex structure. Let’s break it down:
3-(2-Fluorophenyl): This part of the molecule contains a fluorine-substituted phenyl ring.
4-(((2-methoxynaphthalen-1-yl)methylene)amino): Here, we have a naphthalene-based moiety with a methoxy group (CH₃O) attached to it, forming an imine linkage (C=N) with the triazole ring.
1H-1,2,4-triazole-5(4H)-thione: The central core is a 1,2,4-triazole ring with a thione (sulfur) group at position 5.
Vorbereitungsmethoden
The synthesis of FMTT involves several steps, including condensation reactions and cyclizations. While I don’t have specific industrial production methods, researchers have explored various synthetic routes. For instance, one approach involves the reaction of 2-fluorobenzaldehyde with 2-methoxynaphthalen-1-amine to form the imine intermediate. Subsequent cyclization with thiosemicarbazide yields FMTT.
Analyse Chemischer Reaktionen
FMTT can participate in diverse chemical reactions:
Oxidation: It may undergo oxidation at the sulfur atom to form sulfoxides or sulfones.
Reduction: Reduction of the imine group could lead to secondary amines.
Substitution: The fluorine atom can be substituted with other groups. Common reagents include thionyl chloride, hydrazine, and various metal catalysts.
Wissenschaftliche Forschungsanwendungen
Researchers have explored FMTT’s applications:
Medicine: FMTT exhibits potential as an antimicrobial agent due to its triazole and thione moieties.
Chemistry: It serves as a building block for designing novel compounds.
Industry: FMTT derivatives may find use in materials science or agrochemicals.
Wirkmechanismus
FMTT’s mechanism likely involves interactions with biological targets. It could inhibit enzymes or interfere with cellular processes. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While FMTT is unique, similar compounds include other triazoles and thiones. Notable examples are 1,2,4-triazole and thiosemicarbazide .
Eigenschaften
CAS-Nummer |
677304-15-3 |
|---|---|
Molekularformel |
C20H15FN4OS |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H15FN4OS/c1-26-18-11-10-13-6-2-3-7-14(13)16(18)12-22-25-19(23-24-20(25)27)15-8-4-5-9-17(15)21/h2-12H,1H3,(H,24,27)/b22-12+ |
InChI-Schlüssel |
IEXOWAUEILJTKD-WSDLNYQXSA-N |
Isomerische SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=CC=CC=C4F |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007095.png)


![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12007120.png)


![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12007142.png)
![6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B12007150.png)
![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B12007174.png)
![2-(1-naphthyl)-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12007180.png)
![1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007187.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12007192.png)
